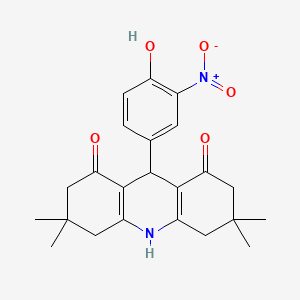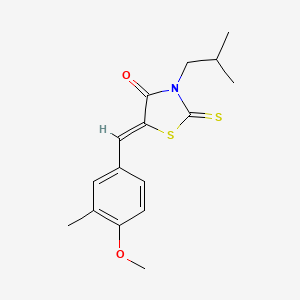![molecular formula C26H25FN2O2 B3545571 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine](/img/structure/B3545571.png)
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine
Descripción general
Descripción
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential application in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine involves the inhibition of various enzymes and receptors in the body. In cancer treatment, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In depression and anxiety treatment, this compound inhibits the reuptake of serotonin by the presynaptic neuron, leading to an increase in the levels of serotonin in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dosage and duration of treatment. In cancer treatment, this compound has been found to induce apoptosis and inhibit the growth of cancer cells. In depression and anxiety treatment, this compound has been found to increase the levels of serotonin in the brain, leading to an improvement in mood and reduction in anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine in lab experiments include its potential application in the treatment of various diseases and its ability to inhibit the activity of enzymes and receptors in the body. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine include the development of more efficient synthesis methods, the determination of its safety and efficacy in humans, and the identification of its potential application in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and duration of treatment for this compound in different disease conditions.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine has shown potential in the treatment of various diseases such as cancer, depression, and anxiety. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In depression and anxiety treatment, this compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and increase the levels of serotonin in the brain.
Propiedades
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2/c1-31-24-13-7-20(8-14-24)19-25(21-5-3-2-4-6-21)26(30)29-17-15-28(16-18-29)23-11-9-22(27)10-12-23/h2-14,19H,15-18H2,1H3/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWKRYIUQQLIRP-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{5-(4-fluorophenyl)-1-[(4-hydroxybenzoyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3545516.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B3545526.png)

![ethyl {[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3545545.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3545550.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3545561.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3545565.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3545584.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3545589.png)

![methyl 2-[(3-chlorobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3545599.png)